N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide
Overview
Description
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.14264148 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
The synthesis of imines and thiazolidinones derived from similar structural motifs has demonstrated potent antimicrobial activities. Compounds with para substitution, for example, have shown to be highly effective against a range of bacterial and fungal pathogens, highlighting the potential of N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide derivatives in contributing to novel antimicrobial agents (Fuloria et al., 2009).
Anticancer Applications
Derivatives of this compound have been explored for their cytotoxicity against human cancer cell lines, with some showing promising results in ovarian and oral cancers. This suggests a potential pathway for the development of new anticancer agents leveraging the structural framework of this compound (Kumar et al., 2009).
Material Science Innovations
In material science, the compound's derivatives have been used to synthesize hydrogels that are degradable in acidic environments, promising for biomedical applications like the construction of esophageal stents. This is due to the specific hydrolytic cleavage properties of the crosslinkers derived from this compound in varying pH conditions, showcasing its utility in designing responsive materials (Vetrik et al., 2011).
Properties
IUPAC Name |
N-[4-[(cyclopropanecarbonylamino)carbamoyl]phenyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9(2)13(19)16-12-7-5-11(6-8-12)15(21)18-17-14(20)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,16,19)(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDZHLUAYCGRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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